

Application Note: Quantification of Neburon Herbicide Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name:	Neburon
Cat. No.:	B166421

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This document provides a detailed application note and protocol for the quantitative analysis of **Neburon**, a phenylurea herbicide, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is applicable for the determination of **Neburon** in various matrices, with a focus on water and soil samples.

Introduction

Neburon is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in various crops.^[1] Accurate and sensitive quantification of **Neburon** residues is crucial for environmental monitoring, food safety assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of **Neburon** and other phenylurea herbicides.^{[2][3][4]} This application note details a validated HPLC method, including sample preparation protocols for water and soil, and presents typical performance data.

Principle of the Method

This method utilizes reversed-phase HPLC to separate **Neburon** from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient of acetonitrile and water serves as the mobile phase.^{[2][4]} Quantification is achieved by monitoring the UV

absorbance of the analyte at 245 nm, a wavelength where phenylurea herbicides exhibit significant absorption.[2][4]

Data Presentation

The following tables summarize the typical quantitative data for the HPLC analysis of **Neburon**. This data is based on validated methods for phenylurea herbicides with similar chemical structures and chromatographic behavior.

Table 1: Chromatographic Parameters and Performance Data for **Neburon** Analysis

Parameter	Value	Reference
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm	[2][4]
Mobile Phase	Acetonitrile:Water (gradient)	[2][4]
Flow Rate	1.0 mL/min	[3]
Detection Wavelength	245 nm	[2][4]
Injection Volume	20 µL	
Retention Time (approx.)	12 - 15 min	[3]
Linearity Range	0.05 - 10.0 µg/mL	[5]
Correlation Coefficient (r^2)	> 0.998	[6]
Limit of Detection (LOD)	0.01 µg/mL	[2][4]
Limit of Quantification (LOQ)	0.05 µg/mL	[2][4]

Table 2: Sample Preparation Recovery Data

Matrix	Preparation Method	Average Recovery (%)
Water	Solid Phase Extraction (SPE)	85 - 105
Soil	QuEChERS	80 - 110

Experimental Protocols

Materials and Reagents

- **Neburon** analytical standard ($\geq 98\%$ purity)
- HPLC grade acetonitrile, methanol, and water
- Formic acid, analytical grade
- Solid Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dispersive SPE (dSPE) tubes containing PSA (primary secondary amine) and C18 sorbents.
- Syringe filters (0.45 μm , PTFE or nylon)

Instrumentation

- HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Analytical balance
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator

Preparation of Standard Solutions

Prepare a stock solution of **Neburon** (1000 $\mu\text{g}/\text{mL}$) in acetonitrile. From this stock, prepare a series of working standard solutions in the mobile phase, ranging from 0.05 $\mu\text{g}/\text{mL}$ to 10.0 $\mu\text{g}/\text{mL}$, for calibration.

Sample Preparation Protocol 1: Water Samples (Solid Phase Extraction - SPE)

- Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Drying: Dry the cartridge under vacuum for 10-15 minutes.
- Elution: Elute the retained **Neburon** with 5 mL of acetonitrile.
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
- Filtration: Filter the reconstituted sample through a 0.45 μ m syringe filter into an HPLC vial for analysis.

Sample Preparation Protocol 2: Soil Samples (QuEChERS)

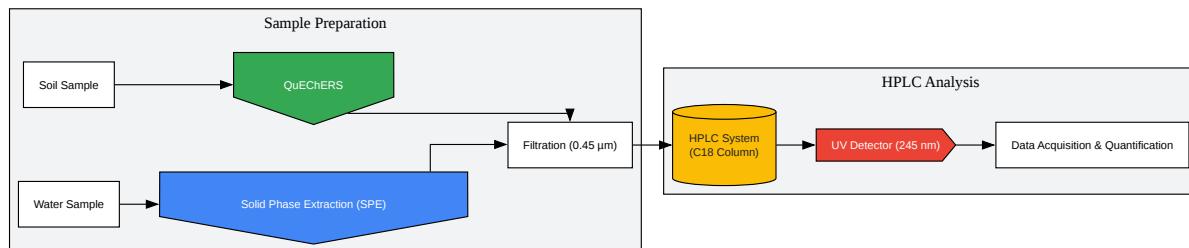
- Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
- Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).
- Shaking: Cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18 sorbents.

- Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
- Filtration: Take the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[\[1\]](#)

HPLC Method

- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Program:
 - 0-5 min: 40% B
 - 5-15 min: 40% to 90% B
 - 15-20 min: 90% B
 - 20-21 min: 90% to 40% B
 - 21-25 min: 40% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: 245 nm
- Injection Volume: 20 µL

Visualization

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Caption: Experimental workflow for **Neburon** quantification by HPLC.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of **Neburon** in water and soil samples. The sample preparation protocols, utilizing Solid Phase Extraction for water and QuEChERS for soil, ensure effective cleanup and concentration of the analyte, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers and analysts involved in pesticide residue analysis.

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- To cite this document: BenchChem. [Application Note: Quantification of Neburon Herbicide Using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166421#high-performance-liquid-chromatography-hplc-for-neuron-quantification]

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